5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9) is a highly specialized, advanced heterocyclic building block characterized by a pyrrole core, a sterically directing 2-fluorophenyl substituent, and a versatile carbonitrile group [1]. In industrial procurement, it is primarily valued as the definitive late-stage intermediate for the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan . Its baseline value for technical buyers lies in its high chemical stability during transport, its atom-economical processability via catalytic reduction, and its ability to bypass the hazardous, corrosive cyclization steps required when utilizing earlier-stage linear precursors.
Substituting 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with generic analogs or earlier-stage precursors introduces severe process and performance liabilities. Replacing the 2-fluoro group with other halogens or a des-fluoro phenyl ring fundamentally alters the dihedral conformation of the final API, destroying its nanomolar binding affinity to the H+/K+ ATPase target. Furthermore, attempting to procure the aldehyde counterpart (CAS 881674-56-2) instead of the carbonitrile introduces oxidative instability during shipping and storage, necessitating costly cold-chain logistics. Finally, reverting to linear precursors like 2-(2-fluorobenzoyl)malononitrile forces the manufacturer to perform a low-yield, highly corrosive cyclization step in-house, significantly increasing production bottlenecks and equipment degradation[1].
When procuring advanced pyrrole intermediates, the carbonitrile derivative (CAS 1240948-77-9) offers significantly higher chemical stability compared to its direct aldehyde counterpart, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2). While the pyrrole-3-carbaldehyde is prone to auto-oxidation into carboxylic acids under atmospheric conditions and requires strict inert-gas packaging , the carbonitrile remains stable as a solid at room temperature. This eliminates the need for cold-chain logistics and reduces degradation-related yield losses during prolonged storage.
| Evidence Dimension | Susceptibility to atmospheric auto-oxidation during bulk storage |
| Target Compound Data | Stable at room temperature; no inert atmosphere strictly required for short-term transit |
| Comparator Or Baseline | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Requires inert gas and strict temperature control to prevent carboxylic acid formation) |
| Quantified Difference | Eliminates cold-chain requirements and prevents >5-10% degradation loss over standard storage cycles |
| Conditions | Standard atmospheric storage vs. inert atmosphere |
Procuring the carbonitrile drastically reduces logistics costs and prevents impurity formation that would otherwise complicate downstream API crystallization.
The carbonitrile group in 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is highly optimized for direct catalytic hydrogenation. Industrial processes utilizing Raney-Nickel or Pd/C under mild hydrogen pressure (15-25 °C) achieve up to 91-98% conversion yields to the target primary amine or aldehyde [1]. This route is highly atom-economical and bypasses the complex, multi-step reductive amination protocols required if starting from alternative oxidized precursors.
| Evidence Dimension | Conversion yield to advanced amine/aldehyde intermediate |
| Target Compound Data | 91% to 98% yield via Raney-Ni/H2 or Pd/C catalytic hydrogenation |
| Comparator Or Baseline | Standard reductive amination of pyrrole carbaldehydes (typically 70-85% yield with hydride reagents) |
| Quantified Difference | Up to 13-28% higher step yield with elimination of hazardous hydride waste |
| Conditions | Raney-Ni or 5% Pd/C, H2 atmosphere, 15-25 °C |
Enables highly efficient, scalable, and environmentally friendly production of the final N-methylmethanamine target without heavy-metal or hydride waste.
The presence of the 2-fluoro group on the phenyl ring is a critical structural determinant for the final API's efficacy. In the synthesis of potassium-competitive acid blockers (P-CABs), the 2-fluoro substitution locks the dihedral angle between the phenyl and pyrrole rings. This conformational restriction is directly responsible for the final compound's nanomolar binding affinity to the H+/K+ ATPase (IC50 = 19 nM at pH 6.5) . Des-fluoro analogs or alternative halogen substitutions fail to achieve this level of potency.
| Evidence Dimension | Final API target binding affinity (H+/K+ ATPase IC50) |
| Target Compound Data | 19 nM (Final API derived from 2-fluoro precursor) |
| Comparator Or Baseline | Des-fluoro analogs (Significantly reduced binding affinity, typically >100-500 nM) |
| Quantified Difference | At least 5x to 25x improvement in target inhibition potency |
| Conditions | Porcine gastric microsomes, pH 6.5 |
Justifies the specific procurement of the 2-fluoro building block, as it is strictly required to achieve the clinical efficacy of the final acid-blocking therapeutic.
Procuring the pre-cyclized 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile allows manufacturers to bypass the challenging synthesis of the pyrrole core. Synthesizing this core from linear precursors like 2-(2-fluorobenzoyl)malononitrile requires strong acidic conditions (e.g., HCl in ethyl acetate) and elevated temperatures, often resulting in 15-25% yield losses due to side reactions and the generation of difficult-to-remove chlorinated impurities[1]. By starting with the advanced carbonitrile, buyers streamline their synthetic route and reduce reactor corrosion risks.
| Evidence Dimension | Yield loss and impurity generation during pyrrole ring formation |
| Target Compound Data | 0% yield loss (Pre-cyclized intermediate procured directly) |
| Comparator Or Baseline | 2-(2-fluorobenzoyl)malononitrile cyclization (15-25% yield loss, requires corrosive HCl/EtOAc) |
| Quantified Difference | Saves 1 synthetic step, eliminates corrosive handling, and improves overall API throughput |
| Conditions | Industrial scale-up of pyrrole core cyclization |
Direct procurement of the cyclized intermediate reduces plant safety risks, shortens the API production timeline, and eliminates the need for specialized corrosive-resistant reactors.
This compound is the exact intermediate required for the commercial synthesis of Vonoprazan fumarate. Its robust stability and high-yield reduction profile make it a highly efficient starting point for the final amination and sulfonylation steps, ensuring high API purity and minimizing heavy-metal waste during plant-scale manufacturing[1].
For medicinal chemistry teams exploring novel H+/K+ ATPase inhibitors, this building block provides the critical 2-fluorophenyl-pyrrole pharmacophore. The carbonitrile group serves as a versatile handle for synthesizing diverse amine, amide, or heterocycle-substituted analogs while retaining the essential conformational lock required for target binding [2].
In QA/QC workflows, this compound is utilized as 'Vonoprazan Impurity 48' or 'Impurity H'. Procuring high-purity lots is essential for analytical method validation (AMV), impurity profiling, and generating precise chromatographic data for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) [3].